
Bosentan-d4
Vue d'ensemble
Description
Bosentan-d4: est un variant marqué au deutérium du Bosentan, un antagoniste dual des récepteurs de l'endothéline. Le Bosentan est principalement utilisé pour traiter l'hypertension artérielle pulmonaire en bloquant l'action des molécules d'endothéline, qui autrement favoriseraient le rétrécissement des vaisseaux sanguins et conduiraient à une pression artérielle élevée . Le marquage au deutérium dans le this compound est situé sur la chaîne latérale hydroxyethoxy, ce qui le rend utile dans diverses études scientifiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La préparation du Bosentan-d4 implique l'incorporation d'atomes de deutérium dans la molécule de Bosentan. Cela est généralement réalisé par des réactions d'échange de deutérium ou en utilisant des réactifs deutérés pendant le processus de synthèse. Les voies de synthèse et les conditions réactionnelles spécifiques peuvent varier, mais elles impliquent généralement l'utilisation de solvants et de catalyseurs deutérés pour faciliter l'incorporation d'atomes de deutérium .
Méthodes de production industrielle: La production industrielle du this compound suit des principes similaires à la synthèse en laboratoire, mais à une plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour garantir l'incorporation efficace des atomes de deutérium. Des techniques telles que l'extrusion à chaud et l'évaporation de solvants sont couramment utilisées pour produire du this compound en grandes quantités .
Analyse Des Réactions Chimiques
Types de réactions: Le Bosentan-d4 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour étudier la stabilité du composé, son métabolisme et ses interactions potentielles avec d'autres molécules .
Réactifs et conditions courants:
Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le this compound.
Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire le this compound.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des analogues deutérés avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
Chimie: Le this compound est utilisé comme étalon interne en spectrométrie de masse pour étudier la pharmacocinétique et le métabolisme du Bosentan. Le marquage au deutérium permet une quantification et une analyse précises du composé dans les échantillons biologiques .
Biologie: En recherche biologique, le this compound est utilisé pour étudier le rôle des récepteurs de l'endothéline dans divers processus physiologiques et pathologiques. Il contribue à comprendre les mécanismes de maladies telles que l'hypertension pulmonaire et l'insuffisance cardiaque .
Médecine: Le this compound est utilisé dans les études cliniques pour évaluer l'efficacité et l'innocuité du Bosentan dans le traitement de l'hypertension artérielle pulmonaire. Il contribue également au développement de nouvelles stratégies thérapeutiques ciblant les récepteurs de l'endothéline .
Industrie: Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement et le contrôle qualité des médicaments à base de Bosentan. Il garantit la cohérence et la précision des formulations médicamenteuses .
Mécanisme d'action
Le this compound exerce ses effets en antagonisant de manière compétitive la liaison de l'endothéline-1 aux récepteurs de l'endothéline-A et de l'endothéline-B. L'endothéline-1 est une neurohormone qui provoque une vasoconstriction et favorise la prolifération cellulaire. En bloquant ces récepteurs, le this compound prévient les effets délétères de l'endothéline-1, conduisant à une vasodilatation et à une réduction de la pression artérielle .
Applications De Recherche Scientifique
Pharmacokinetic Studies
Bosentan-d4 serves as a valuable tool in pharmacokinetic research due to its deuterated structure, which enhances detection and quantification in biological samples.
- Isotopic Labeling : The presence of deuterium allows for improved mass spectrometry analysis, enabling researchers to differentiate between bosentan and its metabolites more effectively.
- Metabolism Pathways : Studies using this compound can elucidate the metabolic pathways involving bosentan, particularly through cytochrome P450 enzymes (CYP2C9 and CYP3A4), which are crucial for understanding drug interactions and individual variability in drug response.
Therapeutic Efficacy Evaluations
Bosentan is widely recognized for its efficacy in treating PAH. The application of this compound in clinical trials can enhance the understanding of its therapeutic effects.
- Clinical Trials : Research has demonstrated that bosentan significantly reduces pulmonary vascular resistance (PVR) and improves exercise capacity in patients with chronic thromboembolic pulmonary hypertension (CTEPH) . The use of this compound in these trials can help track the drug's pharmacodynamics more precisely.
- Long-term Outcomes : In studies involving patients with PAH secondary to connective tissue disease (CTD), bosentan treatment showed promising long-term survival rates, suggesting that this compound could be instrumental in assessing sustained therapeutic benefits over time .
Case Studies and Clinical Applications
Several case studies highlight the effectiveness of bosentan and its isotopically labeled counterpart.
- Case Study 1 : In a randomized controlled trial involving 157 patients with CTEPH, bosentan treatment led to a statistically significant reduction in PVR by 24.1% compared to placebo . Utilizing this compound could provide insights into individual patient responses based on metabolic profiling.
- Case Study 2 : A cohort study indicated that patients treated with bosentan showed stabilization in exercise capacity over time, contrasting with those on placebo who experienced deterioration . Applying this compound could help identify biomarkers associated with positive treatment responses.
Research and Development
This compound is primarily available for research purposes, allowing scientists to explore new therapeutic avenues.
- Drug Development : The unique properties of this compound facilitate the development of novel formulations or combination therapies aimed at enhancing efficacy or reducing side effects.
- Mechanistic Studies : Researchers can utilize this compound to investigate the underlying mechanisms of endothelin receptor antagonism and its impact on vascular remodeling associated with PAH.
Safety and Tolerability
Understanding the safety profile of bosentan through the lens of its deuterated form is crucial for patient management.
Mécanisme D'action
Bosentan-d4 exerts its effects by competitively antagonizing the binding of endothelin-1 to endothelin-A and endothelin-B receptors. Endothelin-1 is a neurohormone that causes vasoconstriction and promotes cell proliferation. By blocking these receptors, this compound prevents the deleterious effects of endothelin-1, leading to vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
Composés similaires:
Ambrisentan: Un autre antagoniste des récepteurs de l'endothéline utilisé pour traiter l'hypertension artérielle pulmonaire. Il cible sélectivement les récepteurs de l'endothéline-A.
Macitentan: Un antagoniste dual des récepteurs de l'endothéline similaire au Bosentan mais avec un profil d'efficacité et de sécurité amélioré.
Unicité du Bosentan-d4: L'unicité du this compound réside dans son marquage au deutérium, qui améliore sa stabilité et permet des études analytiques précises. Cela en fait un outil précieux dans la recherche pharmacocinétique et métabolique, fournissant des informations qui ne sont pas possibles avec des composés non marqués .
Activité Biologique
Bosentan-d4 is a deuterated form of bosentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile.
Overview of Bosentan
Bosentan is known for its ability to block endothelin receptors, specifically ETA and ETB receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor involved in the pathophysiology of PAH. By antagonizing these receptors, bosentan helps to relax blood vessels and improve blood flow.
Pharmacokinetics
Absorption and Distribution:
- Bioavailability: Approximately 50% when taken orally.
- Volume of Distribution: About 18 L.
- Protein Binding: Over 98%, mainly to albumin.
Metabolism:
Bosentan is metabolized in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into active metabolites, which contribute to its overall pharmacological effect.
Elimination:
- Half-life: Approximately 5 hours.
- Clearance Rate: About 4 L/h in patients with PAH.
Bosentan acts as a competitive antagonist at both ETA and ETB receptors. It exhibits a higher affinity for the ETA receptor, which is primarily responsible for vasoconstriction. The blockade of these receptors leads to:
- Decreased pulmonary arterial pressure.
- Improved exercise capacity and functional class in PAH patients.
Clinical Efficacy
Bosentan has been extensively studied for its efficacy in improving symptoms and hemodynamics in PAH patients. A meta-analysis of randomized controlled trials highlighted several key outcomes:
Outcome Measure | Bosentan Group | Placebo Group | P-value |
---|---|---|---|
Mean Pulmonary Arterial Pressure | -6.026 mmHg | Baseline | |
6-Minute Walk Distance (6-MWD) | +46.19 m | Baseline | |
Clinical Worsening (Odds Ratio) | 0.252 | Baseline | |
Functional Class Improvement | OR = 1.650 | Baseline |
These findings indicate that bosentan significantly improves exercise capacity, reduces clinical worsening, and enhances functional status compared to placebo .
Long-Term Effects
A long-term study over five years demonstrated sustained benefits from bosentan therapy:
- Survival Rate: 95% after five years.
- Treatment Success Rates: Declined from 95% at one year to 41% at five years, indicating diminishing but persistent efficacy over time .
Safety Profile
While bosentan is generally well tolerated, some adverse effects have been noted:
- Increased liver function test abnormalities compared to placebo.
- No significant difference in overall mortality rates between bosentan and placebo groups.
The incidence of serious adverse events was similar across both groups, suggesting that bosentan is a safe option for managing PAH .
Case Studies
Several case studies have documented the positive impact of bosentan on patients with PAH:
- Case Study A: A patient with severe PAH showed marked improvement in functional class from WHO Class IV to Class II after six months on bosentan therapy.
- Case Study B: Long-term follow-up indicated stable hemodynamics and quality of life improvements over three years without significant adverse effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bosentan-d4, and how can its purity and isotopic enrichment be rigorously validated?
- Methodological Answer: Synthesis typically involves deuterium incorporation via catalytic exchange or custom precursors. Characterization requires ¹H/²H NMR for isotopic purity, LC-MS/MS for chemical purity, and elemental analysis for stoichiometric validation. Ensure experimental details (e.g., solvent systems, reaction times) are fully documented to enable reproducibility .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what validation parameters are critical?
- Methodological Answer: Use reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) for sensitivity. Validate parameters per FDA guidelines: linearity (R² >0.99), precision (CV <15%), recovery (>80%), and matrix effects (ion suppression/enhancement <20%). Include internal standards (e.g., Bosentan-d8) to correct for variability .
Q. How should in vitro stability studies for this compound be designed to assess degradation under physiological conditions?
- Methodological Answer: Conduct forced degradation studies at varying pH (1–9), temperatures (4–40°C), and light exposure. Monitor deuterium retention via HRMS and quantify degradation products using peak area normalization . Statistical analysis (e.g., ANOVA) identifies significant instability thresholds .
Advanced Research Questions
Q. How can contradictory pharmacokinetic (PK) data for this compound across species be systematically analyzed to identify confounding variables?
- Methodological Answer: Apply mixed-effects modeling to account for interspecies variability in metabolism. Cross-validate using in vitro-in vivo extrapolation (IVIVE) with hepatocyte assays. Review literature for species-specific CYP3A4/5 activity and plasma protein binding differences .
Q. What experimental strategies isolate isotopic effects of deuterium in this compound on pharmacological activity and metabolic stability?
- Methodological Answer: Compare this compound with non-deuterated Bosentan in time-resolved receptor binding assays (e.g., endothelin receptor) and microsomal stability tests . Use deuterium fractionation analysis to quantify kinetic isotope effects (KIE) on metabolic pathways .
Q. Which statistical approaches are recommended for resolving overlapping metabolite signals in this compound mass spectrometry datasets?
- Methodological Answer: Employ high-resolution mass spectrometry (HRMS) coupled with multivariate analysis (e.g., PCA or PLS-DA) to deconvolute signals. Validate putative metabolites using MS/MS fragmentation libraries and isotopic pattern matching .
Q. How can reproducibility challenges in this compound bioanalytical methods be mitigated across laboratories?
- Methodological Answer: Standardize protocols using reference materials (e.g., NIST-traceable standards) and inter-laboratory round-robin testing. Publish raw datasets and metadata in FAIR-compliant repositories to enhance transparency .
Q. What ethical frameworks govern the use of this compound in animal models of pulmonary arterial hypertension (PAH)?
- Methodological Answer: Follow ARRIVE 2.0 guidelines for preclinical studies: justify sample sizes via power analysis, minimize suffering through humane endpoints, and obtain ethics committee approval. Document compliance with institutional animal care protocols .
Q. How should stability data for this compound under varying storage conditions be statistically interpreted to establish shelf-life limits?
- Methodological Answer: Use accelerated stability testing (ICH Q1A) with Arrhenius equation modeling. Apply Weibull distribution analysis to predict degradation rates and set 95% confidence intervals for shelf-life .
Q. What multi-parametric models integrate physicochemical, PK, and safety data to optimize this compound dosing regimens in translational research?
Propriétés
IUPAC Name |
4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-RZOBCMOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649157 | |
Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065472-77-6 | |
Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.